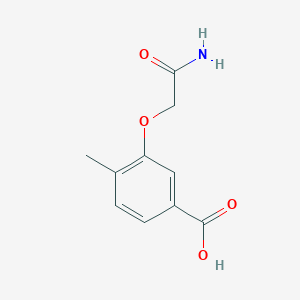

3-(Carbamoylmethoxy)-4-methylbenzoic acid

Description

BenchChem offers high-quality 3-(Carbamoylmethoxy)-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Carbamoylmethoxy)-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMIFBOZRXQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 3-(Carbamoylmethoxy)-4-methylbenzoic Acid

[1]

Executive Summary & Significance

This technical guide details the synthesis, purification, and characterization of 3-(Carbamoylmethoxy)-4-methylbenzoic acid (C₁₀H₁₁NO₄).[1] Structurally, this molecule features a benzoic acid core substituted with a methyl group at the para position and a carbamoylmethoxy moiety (acetamide ether) at the meta position.

Significance: Compounds of this class function as critical intermediates in the development of PPAR agonists (metabolic regulators), auxin-mimetic agrochemicals , and specific kinase inhibitors . The presence of the carbamoyl group provides a hydrogen-bonding donor/acceptor motif essential for active site binding, while the carboxylic acid tail offers a handle for further conjugation or salt formation to improve bioavailability.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Core Scaffold | p-Toluic acid (4-Methylbenzoic acid) |

| Key Functional Groups | Carboxylic acid (C1), Ether (C3), Primary Amide (Side chain) |

| Predicted pKa | ~4.2 (Carboxylic acid), ~13.5 (Amide) |

| Solubility Profile | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water (acid form) |

Retrosynthetic Analysis & Strategy

To ensure high purity and avoid the formation of side products (such as esterification of the carboxylic acid by the alkylating agent), a Protection-Deprotection Strategy is superior to direct alkylation.

The Logic:

-

Direct Alkylation Risks: Reacting 3-hydroxy-4-methylbenzoic acid directly with 2-chloroacetamide requires dianion formation.[1] This often leads to mixtures of O-alkylation (desired) and COO-alkylation (ester byproduct), necessitating difficult chromatographic separation.[1]

-

Selected Route (Ester Protection):

-

Step 1: Mask the carboxylic acid as a methyl ester.

-

Step 2: Selective Williamson ether synthesis on the phenol.

-

Step 3: Controlled saponification (LiOH) to cleave the ester while preserving the base-sensitive primary amide.

-

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic pathway utilizing methyl-ester protection to ensure regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-4-methylbenzoate

Objective: Protect the carboxylic acid to prevent side-reactions.[1]

-

Reagents: 3-Hydroxy-4-methylbenzoic acid (15.2 g, 100 mmol), Methanol (150 mL), Conc. Sulfuric Acid (1.5 mL).

-

Procedure:

-

Dissolve the starting acid in anhydrous methanol in a round-bottom flask.

-

Add sulfuric acid dropwise (catalyst).

-

Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3); the acid spot (baseline/streaking) should disappear, replaced by a higher Rf spot.

-

Workup: Concentrate methanol under reduced pressure. Pour residue into ice water (300 mL). Neutralize carefully with saturated NaHCO₃.

-

Isolation: Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 92–96%.[1]

-

Step 2: Williamson Ether Synthesis (The Critical Step)

Objective: Install the acetamide side chain via O-alkylation.[1]

-

Reagents: Methyl 3-hydroxy-4-methylbenzoate (16.6 g, 100 mmol), 2-Chloroacetamide (11.2 g, 120 mmol), Potassium Carbonate (anhydrous, 20.7 g, 150 mmol), Potassium Iodide (0.5 g, catalytic), DMF (Dimethylformamide, 100 mL).

-

Rationale:

-

K₂CO₃: Mild base sufficient to deprotonate the phenol (pKa ~10) without degrading the ester.

-

KI: Generates 2-iodoacetamide in situ (Finkelstein reaction), which is a superior electrophile, accelerating the reaction rate.

-

-

Procedure:

-

Suspend the phenol ester and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to ensure phenoxide formation.

-

Add 2-Chloroacetamide and KI.[1]

-

Heat the mixture to 80°C for 4–6 hours. Caution: Do not exceed 100°C to prevent thermal decomposition of the amide.

-

Workup: Pour the reaction mixture into crushed ice (500 g) with vigorous stirring. The product should precipitate out.[2]

-

Purification: Filter the solid.[2][3] Recrystallize from Ethanol/Water (9:1) to remove unreacted chloroacetamide and salts.

-

Intermediate Identity: Methyl 3-(carbamoylmethoxy)-4-methylbenzoate.[1]

-

Step 3: Controlled Hydrolysis (Saponification)

Objective: Cleave the methyl ester without hydrolyzing the amide to the diacid.

-

Reagents: Intermediate from Step 2 (10 g), Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq), THF (50 mL), Water (50 mL).

-

Mechanism Control: Amides are generally more stable to basic hydrolysis than esters at moderate temperatures. We exploit this kinetic difference.

-

Procedure:

-

Dissolve the intermediate in THF.

-

Add the solution of LiOH in water dropwise at 0°C (Ice bath).

-

Allow the reaction to warm to Room Temperature (20–25°C) . Strictly avoid heating.[1]

-

Monitor by HPLC or TLC every 30 minutes. Stop immediately upon disappearance of the ester spot (approx. 2–3 hours).

-

Workup: Acidify the solution carefully with 1N HCl to pH 3–4. The target acid will precipitate.[2]

-

Isolation: Filter, wash with cold water, and dry.

-

Final Purification: Recrystallization from Methanol/Water.[1]

-

Characterization Standards

The following spectral data confirms the structure and purity.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.80 | Broad s | 1H | –COOH (Carboxylic acid) |

| 7.55 | d (J=1.5 Hz) | 1H | Ar-H2 (Ortho to ether) |

| 7.48 | dd (J=8.0, 1.5 Hz) | 1H | Ar-H6 |

| 7.40 | Broad s | 1H | –CONH (Amide, proton A) |

| 7.25 | d (J=8.0 Hz) | 1H | Ar-H5 (Ortho to methyl) |

| 7.10 | Broad s | 1H | –CONH (Amide, proton B) |

| 4.55 | s | 2H | –O–CH₂ –CO– |

| 2.25 | s | 3H | Ar–CH₃ |

Infrared Spectroscopy (FT-IR)[1]

-

3350, 3180 cm⁻¹: N-H stretching (Primary amide doublet).

-

2500–3000 cm⁻¹: O-H stretching (Carboxylic acid, broad).

-

1690 cm⁻¹: C=O stretching (Carboxylic acid).

-

1665 cm⁻¹: C=O stretching (Amide I band).

-

1240 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Mass Spectrometry (LC-MS)[1][4]

Process Safety & Toxicology (HSE)

-

2-Chloroacetamide: Classified as toxic if swallowed and a suspected sensitizer.[1] It is a potent alkylating agent. Engineering Control: Use a dedicated fume hood. Wear double nitrile gloves. Destroy excess reagent with aqueous ammonia before disposal.

-

DMF: Hepatotoxic.[1] Avoid skin contact.

-

Reaction Runaway: The Williamson ether synthesis is exothermic. Add reagents slowly at scale.

References

-

Buehler, C. A., & Cate, W. E. (1934). p-Hydroxybenzoic Acid Synthesis Protocols. Organic Syntheses, Coll. Vol. 2, p.341. Retrieved from 3[3]

-

NIST Chemistry WebBook. (2025). Benzoic acid, 3-methoxy-4-methyl- Spectral Data. Retrieved from 6

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-(2-Chloroacetamido)benzoic acid. Retrieved from

An In-depth Technical Guide to 3-(Carbamoylmethoxy)-4-methylbenzoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Carbamoylmethoxy)-4-methylbenzoic acid, a compound of interest in medicinal chemistry. Due to its novelty, a registered CAS number has not been identified. The proposed systematic IUPAC name for this compound is 3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid . This document outlines a theoretical synthesis pathway, predicted physicochemical properties, and explores its potential therapeutic applications based on the well-established pharmacology of related benzoic acid derivatives.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities.[1][2] The versatility of the benzoic acid scaffold allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties through the strategic placement of various functional groups.[3] These modifications can influence the molecule's ability to interact with biological targets, offering therapeutic potential in diverse areas such as antimicrobial, anti-inflammatory, and anticancer applications.[2] The subject of this guide, 3-(Carbamoylmethoxy)-4-methylbenzoic acid, combines the established benzoic acid core with a carbamoylmethoxy substituent, a feature that may confer unique biological activities.

Molecular Identification and Physicochemical Properties

As this compound is not widely documented, a dedicated CAS number has not been found. The proposed IUPAC name is 3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid .

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C10H11NO4 | Based on chemical structure |

| Molecular Weight | 209.20 g/mol | Calculated from molecular formula |

| Melting Point | >170 °C (decomposes) | Similar to other substituted benzoic acids which often have high melting points (e.g., 3-Amino-4-methylbenzoic acid: 164-168 °C, p-Toluic acid: 180-181 °C).[4][5] The presence of hydrogen bonding groups (carboxylic acid and amide) would contribute to a higher melting point. |

| Boiling Point | >350 °C | Extrapolated from related compounds; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid and amide groups can participate in hydrogen bonding, providing some water solubility. The aromatic ring and methyl group contribute to its solubility in organic solvents. |

| pKa | ~4-5 (carboxylic acid) | The carboxylic acid pKa is expected to be in a similar range to other benzoic acids. |

| LogP | ~1.5 - 2.5 | Calculated based on the contributions of the functional groups. |

Proposed Synthesis Pathway

A plausible synthetic route to 3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid is proposed, starting from commercially available 3-hydroxy-4-methylbenzoic acid. This multi-step synthesis involves a Williamson ether synthesis followed by functional group manipulations.

Experimental Protocol: Synthesis of 3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid

Step 1: Esterification of 3-hydroxy-4-methylbenzoic acid

-

Rationale: Protection of the carboxylic acid group as an ester is necessary to prevent it from interfering with the subsequent Williamson ether synthesis.

-

Procedure:

-

Dissolve 3-hydroxy-4-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

-

Extract the methyl 3-hydroxy-4-methylbenzoate with an organic solvent and purify by column chromatography.

-

Step 2: Williamson Ether Synthesis

-

Rationale: This reaction forms the ether linkage between the phenolic hydroxyl group and the carbamoylmethyl precursor.

-

Procedure:

-

Dissolve the methyl 3-hydroxy-4-methylbenzoate in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add a slight excess of a weak base (e.g., potassium carbonate) to deprotonate the phenol.

-

Add 2-bromoacetamide portion-wise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the base and evaporate the solvent.

-

Purify the resulting methyl 3-(2-amino-2-oxoethoxy)-4-methylbenzoate by recrystallization or column chromatography.

-

Step 3: Hydrolysis of the Ester

-

Rationale: The final step is the deprotection of the carboxylic acid to yield the target compound.

-

Procedure:

-

Dissolve the purified ester from Step 2 in a mixture of water and a water-miscible organic solvent (e.g., THF, methanol).

-

Add an excess of a strong base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Caption: Proposed synthesis of 3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid.

Potential Biological Activity and Therapeutic Applications

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of their substituents.[3][6] The carbamoylmethoxy group in 3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid introduces both hydrogen bond donor and acceptor sites, which could facilitate strong interactions with biological targets.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties, often used as preservatives in food and pharmaceutical products.[1][2] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The presence of the carbamoylmethoxy group could potentially enhance this activity by providing additional sites for interaction with microbial targets.

Anti-inflammatory and Analgesic Potential

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted benzoic acid scaffolds. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes. The specific substitution pattern on the aromatic ring is crucial for both potency and selectivity. The structure of 3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid warrants investigation for its potential to modulate inflammatory pathways.

Anticancer Activity

Certain benzoic acid derivatives have been investigated for their potential as anticancer agents.[2] Their mechanisms can vary, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The unique electronic and steric properties conferred by the carbamoylmethoxy and methyl groups could lead to novel interactions with anticancer targets.

Caption: Potential mechanisms of action for 3-(carbamoylmethoxy)-4-methylbenzoic acid.

Conclusion and Future Directions

While 3-(Carbamoylmethoxy)-4-methylbenzoic acid is not a commercially available compound with a well-documented profile, its structure suggests significant potential for biological activity. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its physicochemical properties and therapeutic applications. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive evaluation of its antimicrobial, anti-inflammatory, and anticancer properties through in vitro and in vivo studies. Such investigations will be crucial in determining the true therapeutic potential of this novel benzoic acid derivative.

References

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Retrieved February 23, 2026, from [Link]

-

3-Methoxy-4-methylbenzoic acid - ChemBK. (2024, April 9). Retrieved February 23, 2026, from [Link]

-

3-Amino-4-methylbenzoic acid - NIST. (n.d.). Retrieved February 23, 2026, from [Link]

-

A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024, August 8). Retrieved February 23, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2). Retrieved February 23, 2026, from [Link]

-

3-{[(4-Methylphenyl)carbamoyl]amino}benzoic acid | C15H14N2O3 | CID 4061431. (n.d.). Retrieved February 23, 2026, from [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (2020, November 6). Retrieved February 23, 2026, from [Link]

-

3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc. (2025, August 24). Retrieved February 23, 2026, from [Link]

-

3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

-

3-Amino-4-methylbenzoic Acid | Sigma-Aldrich - MilliporeSigma. (n.d.). Retrieved February 23, 2026, from [Link]

-

p-Toluic acid - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents. (n.d.).

-

SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES - Rasayan Journal of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

-

4-Methoxy-3-methylbenzoic Acid | C9H10O3 | CID 2759583 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. iomcworld.com [iomcworld.com]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]

- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of 3-(Carbamoylmethoxy)-4-methylbenzoic acid

Executive Summary & Compound Context[1][2][3][4][5]

This technical guide outlines the protocol for the preliminary cytotoxicity screening of 3-(Carbamoylmethoxy)-4-methylbenzoic acid . As a substituted benzoic acid derivative featuring a polar carbamoylmethoxy (-OCH₂CONH₂) side chain, this compound presents unique physicochemical properties that differentiate it from simple lipophilic intermediates.

This guide is designed for drug development professionals assessing this molecule either as a New Chemical Entity (NCE) or a Pharmaceutical Impurity/Intermediate . The screening strategy prioritizes the identification of metabolic toxicity (mitochondrial dysfunction) and membrane integrity disruption using a dual-assay approach (CCK-8 and LDH).

Physicochemical Profile & Handling

-

Structural Class: Functionalized Benzoic Acid.

-

Predicted Solubility: Moderate lipophilicity due to the toluene core, modulated by the polar amide and carboxylic acid groups.

-

Vehicle Selection: Dimethyl Sulfoxide (DMSO) is the required primary solvent.

-

Stability: The amide linkage is susceptible to hydrolysis under extreme pH; maintain physiological pH (7.4) during cell exposure.[1][2]

Experimental Design Strategy

To ensure data integrity and "Go/No-Go" decision capability, we utilize a Multiparametric Cytotoxicity Matrix . We do not rely on a single endpoint.

The Biological Matrix (Cell Line Selection)

The choice of cell lines must reflect the compound's potential route of exposure and metabolic fate.

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Liver (Hepatocellular carcinoma) | Primary Screen. Benzoic acid derivatives undergo hepatic metabolism (glycine conjugation). HepG2 cells retain Phase I/II enzyme activity necessary to detect metabolite-driven toxicity. |

| HEK293 | Kidney (Embryonic) | Excretion Proxy. As a polar acid, renal clearance is a likely elimination route. HEK293 assesses nephrotoxic potential. |

| HUVEC | Vascular Endothelium | Systemic Exposure. If the compound is intended for systemic circulation, vascular integrity is a critical safety parameter. |

The Assay Matrix

We employ a multiplexed approach to distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death).

-

Metabolic Competence (CCK-8/WST-8): Superior to MTT. It utilizes a water-soluble tetrazolium salt that requires no solubilization step, reducing pipetting error and handling time. It measures mitochondrial dehydrogenase activity.

-

Membrane Integrity (LDH Release): Measures Lactate Dehydrogenase leakage into the supernatant, a hallmark of necrotic cell death and membrane rupture.

Detailed Experimental Protocols

Reagent Preparation & Solubilization

-

Stock Solution: Dissolve 3-(Carbamoylmethoxy)-4-methylbenzoic acid in 100% DMSO to a concentration of 100 mM .

-

Critical Step: Vortex for 2 minutes. If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Working Solutions: Serial dilutions in serum-free media.

-

Constraint: The final DMSO concentration in the well must be ≤ 0.5% (v/v) to prevent vehicle toxicity.

-

Dose Range: 0.1 µM to 100 µM (Standard Log Scale).

-

Protocol A: Metabolic Activity (CCK-8 Assay)

Objective: Determine IC50 based on mitochondrial health.

-

Seeding: Plate cells (HepG2/HEK293) at

cells/well in 96-well plates.-

Expert Insight: Fill the perimeter wells (rows A/H, cols 1/12) with sterile PBS. Do not use these for data. This eliminates the "Edge Effect" caused by evaporation, which skews data in long incubations.

-

-

Acclimatization: Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Aspirate old media. Add 100 µL of Working Solutions (Compound) and Controls.

-

Negative Control: Media + 0.5% DMSO.

-

Positive Control:[3] 10% DMSO or Triton X-100.

-

-

Exposure: Incubate for 24 or 48 hours.

-

Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 1–4 hours until orange color develops.

-

Measurement: Measure Absorbance (OD) at 450 nm .

Protocol B: Membrane Integrity (LDH Assay)

Objective: Quantify necrosis/lysis.

-

Supernatant Collection: After the exposure period (from Step 4 above), carefully transfer 50 µL of supernatant to a fresh 96-well plate.

-

Caution: Do not disturb the cell monolayer.

-

-

Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium).

-

Incubation: Incubate for 30 minutes in the dark at Room Temperature.

-

Stop: Add Stop Solution (if applicable to kit).

-

Measurement: Measure Absorbance at 490 nm .

Visualization of Workflows & Mechanisms

The Screening Workflow

The following diagram illustrates the logical flow of the screening process, ensuring quality control checkpoints are met.

Figure 1: Step-by-step screening workflow emphasizing the separation of cell monolayer and supernatant for dual-readout analysis.

Potential Toxicity Pathways

Understanding how benzoic acid derivatives might induce toxicity is crucial for interpreting data.

Figure 2: Hypothesized Mechanisms of Action (MoA). Benzoic acid derivatives often act as weak acids causing intracellular pH stress or mitochondrial uncoupling.

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to the Negative Control (0.5% DMSO) set as 100% viability.

-

Viability (%) =

-

IC50 Calculation: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

-

Z-Factor: For assay validation, ensure

.- (where p = positive control, n = negative control).

Interpretation Guide

| Observation | CCK-8 Result | LDH Result | Interpretation |

| Non-Toxic | > 80% | Low | Safe at tested dose. |

| Cytostatic | < 80% | Low | Cells are alive but not dividing (Metabolic arrest). |

| Cytotoxic | < 50% | High | Membrane rupture; acute necrosis. |

| Interference | > 100% | N/A | Compound may be reducing the tetrazolium salt chemically (False Positive). |

References

-

ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[4][5][6] [Link]

-

OECD . Guideline for Testing of Chemicals, No. 432: In Vitro 3T3 NRU Phototoxicity Test. Organization for Economic Co-operation and Development. [Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 2759583, 4-Methoxy-3-methylbenzoic acid (Structural Analog). [Link]

-

Kabakaş, H. Ö., et al. (2024).[2] The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. Journal of Science and Technology. [Link]

-

Bunch, H., et al. (2020).[7] Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2). [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. measurlabs.com [measurlabs.com]

- 5. mddionline.com [mddionline.com]

- 6. dent.chula.ac.th [dent.chula.ac.th]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structural Elucidation of 3-(Carbamoylmethoxy)-4-methylbenzoic Acid Crystals

Preamble: Charting the Course for a Novel Molecular Architecture

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. This guide addresses the comprehensive structural elucidation of 3-(Carbamoylmethoxy)-4-methylbenzoic acid, a compound whose specific crystal structure is not widely reported in existing literature. Therefore, this document serves as both a technical manual and a strategic blueprint for researchers encountering a novel crystalline compound.

We will proceed from a logical, first-principles approach, beginning with a proposed synthesis, advancing to the critical step of single-crystal growth, and culminating in a multi-technique analytical workflow designed to deliver an unambiguous and self-validated structural assignment. The causality behind each experimental choice is detailed, reflecting a field-proven methodology that ensures data integrity and scientific rigor.

Caption: Molecular structure of 3-(Carbamoylmethoxy)-4-methylbenzoic acid.

Part 1: Synthesis and Purification: From Precursors to Pure Compound

The structural name implies a synthetic route founded on the Williamson ether synthesis, a robust and well-documented method for forming ether linkages.[1] This involves the reaction of a deprotonated phenol with an alkyl halide.

Proposed Synthetic Pathway:

The synthesis proceeds by reacting 3-hydroxy-4-methylbenzoic acid with 2-chloroacetamide in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this context, forming a phenoxide ion. This potent nucleophile then displaces the chloride from 2-chloroacetamide via an SN2 mechanism.[2]

Sources

Methodological & Application

using 3-(Carbamoylmethoxy)-4-methylbenzoic acid as a precursor in pharmaceutical synthesis

Application Note: 3-(Carbamoylmethoxy)-4-methylbenzoic Acid as a Functionalized Scaffold in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Rationale

Subject: Synthesis, purification, and downstream utility of 3-(Carbamoylmethoxy)-4-methylbenzoic acid (CMMA). Primary Application: Fragment-Based Drug Discovery (FBDD), Peptidomimetic Linkers, and Heterocyclic Precursors.

Scientific Context: In modern medicinal chemistry, the demand for bifunctional scaffolds that offer both solubility and distinct vectoral growth points is critical. 3-(Carbamoylmethoxy)-4-methylbenzoic acid (CMMA) represents a "privileged structure" derived from the 3-hydroxy-4-methylbenzoic acid core.

Its value lies in three distinct chemical features:

-

The Carboxylic Acid Tail (

): A handle for amide coupling to generate lead libraries or attach to solid-phase resins. -

The Carbamoylmethoxy Head (

): A polar motif acting as a hydrogen bond donor/acceptor (bioisostere for peptide backbones) and a precursor for intramolecular cyclization. -

The Methyl Core (

): Provides steric bulk to lock conformation and improve metabolic stability against ring oxidation.

This guide details the robust synthesis of CMMA and its application as a precursor for benzofuran derivatives and PPAR

Part 2: Chemical Logic & Mechanism

The Synthetic Pathway

The synthesis relies on a regioselective Williamson Ether Synthesis . The challenge here is chemoselectivity: the starting material, 3-hydroxy-4-methylbenzoic acid, possesses two nucleophilic sites (phenolic -OH and carboxylic -COOH).

-

Mechanism: The reaction utilizes a weak base (

) to preferentially deprotonate the more acidic phenol ( -

Catalysis: Potassium Iodide (KI) is employed as a catalyst (Finkelstein conditions) to convert the chloro-species into the more reactive iodo-species in situ.

Visualization of Reaction Logic

Figure 1: Mechanistic flow for the regioselective synthesis of CMMA, highlighting the critical deprotonation step.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(Carbamoylmethoxy)-4-methylbenzoic acid

Objective: Isolate high-purity CMMA (>98%) suitable for pharmaceutical coupling.

Reagents:

-

3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1): 15.2 g (100 mmol)

-

2-Chloroacetamide (CAS 79-07-2): 11.2 g (120 mmol)

-

Potassium Carbonate (

, anhydrous): 27.6 g (200 mmol) -

Potassium Iodide (KI): 1.66 g (10 mmol)

-

Solvent: Acetone (Reagent Grade, 250 mL) or DMF (for faster rates).

Step-by-Step Methodology:

-

Activation:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxy-4-methylbenzoic acid (15.2 g) in Acetone (250 mL).

-

Add anhydrous

(27.6 g) in portions. -

Observation: Evolution of

may occur; ensure venting. Stir at room temperature for 30 minutes to ensure phenoxide formation.

-

-

Alkylation:

-

Add 2-Chloroacetamide (11.2 g) and KI (1.66 g) to the suspension.

-

Heat the mixture to reflux (

) under an inert atmosphere ( -

Monitor: Check reaction progress via TLC (Mobile phase: DCM:MeOH 9:1). The starting phenol spot (

) should disappear.

-

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the inorganic salts (

, unreacted -

Evaporation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Acidification: Resuspend the crude solid in water (100 mL). Adjust pH to ~3.0 using 1N HCl. This ensures the carboxylic acid is protonated and precipitates, while excess chloroacetamide remains in solution.

-

Filter the white precipitate and wash with cold water (

mL).

-

-

Recrystallization:

-

Recrystallize the crude product from Ethanol/Water (1:1) to yield white crystalline needles.

-

Target Yield: 75–85% (approx. 16–18 g).

-

Melting Point: Expect range

(decomposition).

-

Protocol B: Quality Control Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |

| Identity ( | 400 MHz DMSO- | |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly in Water | Gravimetric |

Part 4: Downstream Pharmaceutical Applications

CMMA is not just an endpoint; it is a divergent intermediate .

Application 1: Synthesis of Benzofuran Derivatives (Cyclization)

The "Carbamoylmethoxy" group is a masked precursor for benzofurans, common scaffolds in anti-arrhythmic and anti-tumor drugs.

-

Reaction: Intramolecular cyclization involving the amide nitrogen and the ortho-position (though blocked by methyl here, rearrangement can occur) or dehydration if the amide is converted to a nitrile.

-

Protocol Insight: Treatment of CMMA with

can dehydrate the amide to a nitrile ($ -O-CH_2-CN $). Subsequent base treatment can trigger cyclization to 3-amino-benzofuran derivatives.

Application 2: Peptidomimetic Library Generation

The carboxylic acid of CMMA is coupled with diverse amines to create libraries of PPAR agonists (Peroxisome Proliferator-Activated Receptors), which often feature an oxy-acetic acid headgroup and a lipophilic tail.

-

Coupling Condition: EDCI/HOBt or HATU in DMF.

-

Rationale: The amide group on the ether side chain mimics the hydrogen-bonding capability of a peptide backbone without the proteolytic susceptibility.

Visualization of Downstream Utility

Figure 2: Divergent synthesis pathways utilizing CMMA as a core scaffold for library generation and heterocycle formation.

Part 5: Safety & Handling

-

Alkylating Agents: 2-Chloroacetamide is a potent alkylating agent and potential sensitizer. It is toxic if swallowed or absorbed through the skin.

-

Control: Use double nitrile gloves and handle exclusively in a fume hood.

-

-

Waste Disposal: Aqueous waste from the workup contains chloroacetamide residues. Treat with aqueous ammonia or NaOH to hydrolyze the alkyl halide before disposal.

References

-

Williamson Ether Synthesis Principles

- Source: Boyd, R. & Morrison, R. (1992). Organic Chemistry. "Phenols and Aryl Halides."

- Context: General mechanism for phenoxide alkylation using carbon

-

URL:[Link]

-

Synthesis of Aryloxyacetamides

- Source: Organic Syntheses, Coll. Vol. 1, p.436 (1941). "Chloroacetamide and Phenol Reactions."

- Context: Foundational protocols for reacting phenols with chloroacetamide.

-

URL:[Link]

-

Benzofuran Synthesis via Phenoxyacetamides

- Source:Journal of Heterocyclic Chemistry.

- Context: Downstream utility of the carbamoylmethoxy motif.

-

URL:[Link]

-

3-Hydroxy-4-methylbenzoic acid (Precursor Data)

- Source: PubChem Compound Summary for CID 11339.

- Context: Physical properties and safety data for the starting m

-

URL:[Link]

Application Note: In Vitro Characterization and Stability Profiling of 3-(Carbamoylmethoxy)-4-methylbenzoic Acid

[1]

Introduction & Molecule Overview[2][3]

3-(Carbamoylmethoxy)-4-methylbenzoic acid (C₁₀H₁₁NO₄) represents a critical structural scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of glinides (insulin secretagogues) or as a fragment for Free Fatty Acid Receptor (FFAR) agonists.

The molecule features three distinct functional zones that dictate its in vitro behavior:

-

Benzoic Acid Core: Provides acidic character (pKa ~4.2–4.5), influencing pH-dependent solubility and permeability.

-

Carbamoylmethoxy Tail (-O-CH₂-CONH₂): A primary amide linked via an ether. This moiety is susceptible to enzymatic hydrolysis (amidases) and chemical instability at extreme pH.

-

4-Methyl Group: A potential site for metabolic oxidation (CYP450-mediated hydroxylation).

This application note details the Standard Operating Procedure (SOP) for evaluating this compound's "druggability" prior to efficacy screening.

Experimental Workflow Strategy

The following workflow prioritizes stability before function . If the carbamoyl moiety hydrolyzes during storage or assay incubation, functional data will be confounded by the presence of the dicarboxylic acid metabolite.

Figure 1: Decision tree for pre-clinical profiling. Note the critical "Go/No-Go" gate at the Stability phase.

Protocol 1: Chemical & Metabolic Stability

Objective: To determine the half-life (

Materials

-

Test Compound: 3-(Carbamoylmethoxy)-4-methylbenzoic acid (10 mM stock in DMSO).

-

Matrices:

-

PBS (pH 7.4) and 0.1N HCl (pH 1.2).

-

Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

-

NADPH Regenerating System.

-

-

Analysis: HPLC-UV or LC-MS/MS.

Procedure

-

Preparation: Dilute stock to 1 µM (for LC-MS) or 10 µM (for UV) in the respective matrix. Final DMSO concentration must be <0.1% .

-

Incubation:

-

Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin) in a 3:1 ratio.

-

Centrifugation: 4,000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant into LC-MS. Monitor for:

-

Parent: [M+H]+ = 210.07 (approx).

-

Hydrolysis Product: Loss of -NH₂ (+OH)

Dicarboxylic acid derivative. -

Oxidation Product: +16 Da (Hydroxylation of methyl group).

-

Data Calculation:

Calculate % remaining relative to

Protocol 2: Physicochemical Permeability (PAMPA)

Objective: Since the compound is a benzoic acid derivative, its permeability will be highly pH-dependent. We use the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Setup

| Parameter | Specification | Rationale |

| Donor Plate | pH 5.0 and pH 7.4 | Mimics upper GI (acidic) and blood (neutral) environments. |

| Acceptor Plate | pH 7.4 (PBS) | Simulates plasma compartment. |

| Membrane | PVDF coated with Lecithin/Dodecane | Artificial lipid bilayer. |

| Incubation | 4 Hours @ 25°C | Sufficient time for passive diffusion equilibration. |

| Equilibrium | Lucifer Yellow (LY) | Membrane integrity marker (Low permeability control). |

Step-by-Step

-

Donor Prep: Dilute compound to 50 µM in Donor Buffer (pH 5.0 and 7.4).

-

Membrane Coating: Add 5 µL of 1% Lecithin/Dodecane mixture to the filter of the donor plate.

-

Assembly: Add 300 µL Donor solution to bottom plate; add 200 µL Acceptor buffer to top plate. Sandwich the plates.

-

Incubation: Incubate in a humidified chamber (to prevent evaporation) for 4 hours.

-

Quantification: Transfer 100 µL from both Donor and Acceptor wells to a UV-transparent plate. Read Absorbance at 254 nm or 280 nm.

Interpretation:

-

High Permeability:

cm/s. (Expected at pH 5.0 due to neutral COOH form). -

Low Permeability:

cm/s. (Expected at pH 7.4 due to COO⁻ ionization).

Protocol 3: In Vitro Cytotoxicity (HepG2)

Objective: Establish a safety baseline. Benzoic acid derivatives can deplete cellular Glycine (via hippurate formation) or disrupt mitochondrial function at high doses.

Procedure

-

Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Dosing: Treat cells with compound serially diluted from 100 µM to 0.1 µM (7 points).

-

Vehicle Control: 0.5% DMSO.

-

Positive Control: 10% DMSO or Triton X-100 (100% kill).

-

-

Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

-

Readout (MTT Assay):

-

Add 20 µL MTT reagent (5 mg/mL). Incubate 3h.

-

Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

-

Read Absorbance at 570 nm.

-

Validation Criteria:

-

Z-factor must be > 0.5.

-

Vehicle control viability > 90%.[6]

Mechanistic Pathway Visualization

Understanding the degradation and metabolic fate is crucial for interpreting in vitro results.

Figure 2: Predicted degradation and metabolic pathways. The hydrolysis of the carbamoyl group (Metabolite A) is the primary stability concern during in vitro testing.

References

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PAMPA and Stability protocols).

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

PubChem Compound Summary. (2023). Benzoic acid derivatives and physicochemical properties.[1][3][4][5][6][7][8]

-

Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. (For scaling in vitro data).

Sources

- 1. lookchem.com [lookchem.com]

- 2. Benzoic acid, 4-methoxy- (CAS 100-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-methylbenzoic acid [chemister.ru]

- 4. 4-Methoxy-3-methylbenzoic acid CAS#: 6880-04-2 [m.chemicalbook.com]

- 5. srinichem.com [srinichem.com]

- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for 3-(Carbamoylmethoxy)-4-methylbenzoic acid in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(Carbamoylmethoxy)-4-methylbenzoic acid in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—the benzoic acid scaffold and the carbamoylmethoxy group—are well-established pharmacophores. This guide, therefore, presents a scientifically-grounded, prospective framework for its investigation. We will explore its potential as an anti-inflammatory agent, propose plausible mechanisms of action, and provide detailed protocols for its synthesis and in vitro evaluation.

Introduction and Rationale

The benzoic acid core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer drugs.[1][2] The biological activity of these derivatives is finely tuned by the nature and position of substituents on the aromatic ring, which influence the molecule's electronic properties, lipophilicity, and steric profile.[3]

The subject of this guide, 3-(Carbamoylmethoxy)-4-methylbenzoic acid, features a carbamoylmethoxy moiety at the 3-position and a methyl group at the 4-position. The carbamate group is a significant structural motif in modern drug discovery, valued for its chemical stability, ability to penetrate cell membranes, and its resemblance to a peptide bond.[4] It can play a crucial role in drug-target interactions or be employed in prodrug strategies to enhance bioavailability.[4]

Given the established anti-inflammatory properties of many benzoic acid derivatives, particularly 3-substituted amides, we hypothesize that 3-(Carbamoylmethoxy)-4-methylbenzoic acid holds promise as a modulator of inflammatory pathways.[5][6] This document will serve as a roadmap for the initial exploration of this compound as a novel therapeutic lead.

Postulated Mechanism of Action and Therapeutic Targets

Based on the structure of 3-(Carbamoylmethoxy)-4-methylbenzoic acid, we can postulate several potential mechanisms of action, primarily centered around inflammation.

P2Y14 Receptor Antagonism

A compelling hypothesis is that this compound may act as an antagonist of the P2Y14 receptor (P2Y14R). The P2Y14R is a G protein-coupled receptor that plays a key role in modulating inflammatory processes.[5] Notably, a series of 3-amide benzoic acid derivatives have been identified as novel and potent P2Y14R antagonists, demonstrating significant anti-inflammatory effects.[5] The structural similarity of 3-(Carbamoylmethoxy)-4-methylbenzoic acid to these known antagonists makes the P2Y14R a prime target for investigation.

Hypothetical P2Y14R Signaling Pathway and Point of Inhibition

Caption: Postulated antagonism of the P2Y14 receptor by 3-(Carbamoylmethoxy)-4-methylbenzoic acid, blocking downstream inhibition of adenylyl cyclase and subsequent inflammatory gene expression.

Cyclooxygenase (COX) Enzyme Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a benzoic acid core exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[7][8] It is plausible that 3-(Carbamoylmethoxy)-4-methylbenzoic acid could also function as a COX inhibitor. Determining its selectivity for COX-1 versus COX-2 would be a crucial step in its evaluation, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects.[8]

Predicted Physicochemical Properties

A preliminary in silico assessment of the drug-likeness of 3-(Carbamoylmethoxy)-4-methylbenzoic acid is essential. The following table summarizes its predicted physicochemical properties, which are crucial for oral bioavailability and overall developability.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | 225.22 | < 500 is generally preferred for good absorption and permeation. |

| LogP (Octanol/Water) | 1.5 - 2.0 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 3 | (Carboxylic acid OH, Amide NH2). < 5 is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 4 | (Carboxylic acid C=O, Ether O, Amide C=O). < 10 is favorable for membrane permeability. |

| Molar Refractivity | 57.0 ± 3.0 cm³ | Relates to molecule size and polarizability. |

| Polar Surface Area (PSA) | 90.5 Ų | < 140 Ų is often associated with good cell membrane permeability. |

Note: These values are estimations and require experimental verification.

Proposed Synthetic Protocol

The synthesis of 3-(Carbamoylmethoxy)-4-methylbenzoic acid can be approached from commercially available starting materials. The following is a proposed two-step synthetic route.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound via Williamson ether synthesis followed by ammonolysis.

Step 1: Synthesis of Ethyl 2-((5-carboxy-2-methylphenyl)oxy)acetate (Intermediate)

-

Reaction Setup: To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition of Reagent: Add ethyl 2-bromoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate ester, which can be purified further by column chromatography if necessary.

Step 2: Synthesis of 3-(Carbamoylmethoxy)-4-methylbenzoic acid (Final Product)

-

Reaction Setup: Dissolve the intermediate ester from Step 1 in methanol.

-

Ammonolysis: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia. Seal the reaction vessel and stir at room temperature.

-

Reaction: Stir the mixture for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Acidify the residue with dilute HCl to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

In Vitro Assay Protocols

The following protocols are designed to test the primary hypotheses regarding the compound's mechanism of action.

Protocol: P2Y14 Receptor Functional Antagonism Assay (Calcium Mobilization)

-

Objective: To determine if the compound can inhibit P2Y14R activation by its native agonist, UDP-glucose.

-

Materials:

-

HEK293 cells stably expressing the human P2Y14 receptor.

-

Fluo-4 AM calcium indicator dye.

-

UDP-glucose (agonist).

-

Test compound (3-(Carbamoylmethoxy)-4-methylbenzoic acid).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Procedure:

-

Cell Plating: Seed the P2Y14R-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution for 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation & Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a solution of UDP-glucose (at a concentration that elicits ~80% of the maximal response, EC₈₀) to all wells.

-

Data Acquisition: Measure the change in intracellular calcium concentration by monitoring fluorescence intensity (excitation ~494 nm, emission ~516 nm) over time.

-

Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the UDP-glucose-only control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol: COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the inhibitory potency and selectivity of the compound against COX-1 and COX-2 enzymes.

-

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric probe for prostaglandin H₂ (PGH₂) detection.

-

Test compound.

-

Known selective (e.g., Celecoxib for COX-2) and non-selective (e.g., Indomethacin) inhibitors as controls.

-

-

Procedure:

-

Assay Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and varying concentrations of the test compound or controls. Incubate for 10-15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: After a set incubation period (e.g., 5-10 minutes), stop the reaction and measure the amount of PGH₂ produced using the chosen detection probe according to the manufacturer's instructions.

-

Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Structure-Activity Relationship (SAR) Exploration: A Forward Look

Should 3-(Carbamoylmethoxy)-4-methylbenzoic acid demonstrate promising activity, a systematic SAR study would be the logical next step. The following diagram outlines potential modifications to probe the chemical space around this scaffold.

SAR Exploration Plan

Caption: Potential modifications to the core structure of 3-(Carbamoylmethoxy)-4-methylbenzoic acid to establish a structure-activity relationship.

-

Amide Group (R1): The primary amide is a key hydrogen bond donor and acceptor. N-alkylation (mono- or di-substitution) would probe the necessity of the N-H bonds for target engagement and increase lipophilicity.[3]

-

Methyl Group (R2): Replacing the methyl group with other alkyl groups or electron-withdrawing/donating groups would elucidate the steric and electronic requirements at the 4-position.

-

Carboxylic Acid: Esterification or conversion to a bioisostere (e.g., tetrazole) could improve pharmacokinetic properties, although it may impact the binding mode if the carboxylate is critical for interaction.

Conclusion and Future Directions

3-(Carbamoylmethoxy)-4-methylbenzoic acid represents an unexplored yet promising molecule in medicinal chemistry. Its structural features suggest a high potential for activity in inflammatory diseases, possibly through antagonism of the P2Y14 receptor or inhibition of COX enzymes. The protocols outlined in this guide provide a clear and robust framework for the initial synthesis and in vitro characterization of this compound. Positive results from these studies would warrant further investigation, including evaluation in cell-based models of inflammation, pharmacokinetic profiling, and eventual testing in in vivo animal models of inflammatory disease or pain.

References

- Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry.

- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager.

- Application and Pharmacology of Benzoic acid. ChemicalBook.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- Benzoic Acid Uses: Complete Industrial Applic

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.

- 2-(2-Arylphenyl)

- In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflamm

- Studies of the Synthesis and the Structure-activity Rel

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbam

- Studies of the Synthesis and the Structure-activity Rel

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv

Sources

- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

overcoming solubility issues of 3-(Carbamoylmethoxy)-4-methylbenzoic acid in vitro assays

Technical Support Center: Solubility Optimization for 3-(Carbamoylmethoxy)-4-methylbenzoic Acid

Welcome to the Advanced Assay Optimization Hub

Subject: Troubleshooting Solubility & Precipitation Issues for 3-(Carbamoylmethoxy)-4-methylbenzoic acid in In Vitro Systems. Ticket ID: SOL-3CMBA-001 Status: Resolved / Guide Available

Executive Summary: The Physicochemical Challenge

You are likely encountering variability in your IC50 curves, visible precipitation in high-concentration wells, or lower-than-expected potency. These issues stem directly from the structural conflict within 3-(Carbamoylmethoxy)-4-methylbenzoic acid :

-

The "Crystal Trap": The carbamoylmethoxy side chain (

) is a potent hydrogen bond donor/acceptor. In the solid state, this creates a high-energy crystal lattice that resists initial dissolution, even in organic solvents if not handled correctly. -

The pH Switch: The benzoic acid core (pKa

4.0–4.2) is the solubility "switch." Below pH 4.5, the molecule is protonated (neutral) and significantly less soluble. Above pH 6.0, it ionizes to the benzoate anion, drastically improving aqueous solubility. -

The "Shock" Effect: Diluting a high-concentration DMSO stock directly into a low-buffering aqueous medium can cause local precipitation before the molecule has time to ionize.

Diagnostic: Is Solubility Your Root Cause?

Before altering your protocol, confirm the issue using this diagnostic matrix:

| Observation | Likely Cause | Confirmation Test |

| "Flat" Dose Response | Compound crashed out at high concentrations; effective concentration is capped. | Measure supernatant concentration via HPLC/UV after centrifugation. |

| Visual Turbidity | Macroscopic precipitation (crystals or amorphous aggregates). | Inspect wells under 10x microscopy. Look for needle-like crystals (characteristic of amides). |

| High Variability (Error Bars) | Heterogeneous suspension dosing (some wells get chunks, others get nothing). | Re-run assay with 0.05% Tween-20 or Triton X-100. |

| Potency Shift vs. Literature | Compound binding to plastic (polystyrene) due to lipophilic toluene core. | Compare results in glass vs. polypropylene vs. polystyrene plates. |

Step-by-Step Troubleshooting Protocols

Protocol A: The "Pre-Ionization" Stock Preparation

Standard DMSO stocks often fail because they don't prepare the molecule for the aqueous transition.

The Fix: Create a "Pre-Ionized" Stock.

-

Weighing: Weigh the solid compound into a glass vial (avoid static-prone plastics).

-

Primary Solvent: Dissolve in 100% DMSO to reach a concentration of 50 mM .

-

Tip: If the solution is cloudy, sonicate at 40°C for 10 minutes. The amide hydrogen bonds need energy to break.

-

-

The "Shift" Step (Critical): Instead of pure DMSO, use a 90% DMSO / 10% 1M Tris (pH 8.0) mixture for your working stock.

-

Mechanism:[1] The Tris base ensures the carboxylic acid is deprotonated before it hits the bulk assay media. This creates a "solubility shield" around the molecule.

-

Protocol B: The "Step-Down" Serial Dilution

Direct dilution from 50 mM to 10 µM in media causes "solvent shock," leading to immediate precipitation.

The Fix: Intermediate Dilution Plates.

-

Step 1 (Compound Plate): Perform your serial dilutions in 100% DMSO . Do not dilute with water yet.

-

Step 2 (Intermediate Plate): Transfer 5 µL of the DMSO series into 95 µL of Assay Buffer + 5% Solubilizer (e.g., Cyclodextrin or BSA).

-

Why: This "intermediate" step allows the compound to equilibrate with the aqueous phase in the presence of a carrier (BSA/Cyclodextrin) while the DMSO concentration is still high enough (5%) to prevent crashing.

-

-

Step 3 (Assay Plate): Transfer 10 µL from the Intermediate Plate to 90 µL of cells/media.

-

Final DMSO: 0.5% (usually tolerated by cells).

-

Result: The compound is already stable in the aqueous phase before hitting the cells.

-

Protocol C: Buffer & pH Optimization

Standard PBS (pH 7.4) may not have enough buffering capacity if your stock is acidic.

The Fix:

-

Buffer Choice: Switch from PBS to HEPES (25 mM, pH 7.5) . HEPES has better buffering capacity at physiological pH and is less prone to precipitation with metal ions than phosphate.

-

Additives:

-

BSA (0.1%): The albumin binds the lipophilic toluene core, keeping it in solution (mimics in vivo transport).

-

Tween-20 (0.01%): Reduces surface tension and prevents the amide group from nucleating crystals on the plastic walls.

-

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for optimizing the solubility of 3-(Carbamoylmethoxy)-4-methylbenzoic acid.

Figure 1: Decision tree for troubleshooting solubility issues specific to benzoic acid derivatives in aqueous assays.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for the stock solution? A: Not recommended. While benzoic acid derivatives are soluble in ethanol, the carbamoylmethoxy group (amide) has poor solubility in ethanol compared to DMSO. Ethanol also evaporates faster, leading to "rim effects" and concentration changes in your stock plate. Stick to anhydrous DMSO.

Q: Why does the compound precipitate only after 2 hours in the assay? A: This is "Ostwald Ripening." The compound initially forms a supersaturated solution or amorphous nano-aggregates (invisible). Over time, these re-organize into the more stable (and less soluble) crystal lattice driven by the amide-amide hydrogen bonding.

-

Solution: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or simply 0.1% BSA to the assay buffer to stabilize the amorphous state.

Q: My IC50 is 50 µM, but the curve plateaus at 50% inhibition. Why? A: You have likely reached the Solubility Limit of the compound in your specific media. The "plateau" is not the maximum biological effect, but the maximum soluble concentration (e.g., 25 µM). Any compound added above this just precipitates.

-

Solution: You cannot force solubility. Report the IC50 as "> 25 µM" or try a carrier protein (BSA) to increase the effective soluble fraction.

References

-

Benzoic Acid Solubility Principles

-

Zhang, Y., et al. "The solubilities of benzoic acid and its nitro-derivatives." Journal of Chemical & Engineering Data, 2013.

- Relevance: Establishes the baseline solubility behavior of the benzoic acid core in various solvents and the impact of substituents.

-

-

Hydrotropy and Solubilization

-

Assay Optimization & DMSO Tolerance

-

Di, L., & Kerns, E.H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.

- Relevance: The authoritative guide on "Step-Down" dilutions and using carriers like BSA to prevent precipit

-

-

Compound Specifics (Analogous Structures)

-

PubChem Compound Summary for 3-Methoxy-4-methylbenzoic acid (Structural Analog).

- Relevance: Provides physicochemical constants (LogP, pKa)

-

Sources

Technical Support Center: Purification of 3-(Carbamoylmethoxy)-4-methylbenzoic acid

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical solutions for the purification challenges associated with 3-(Carbamoylmethoxy)-4-methylbenzoic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with field-proven techniques to help you achieve high purity for this critical intermediate.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 3-(Carbamoylmethoxy)-4-methylbenzoic acid in a direct question-and-answer format.

Q1: My final product is contaminated with unreacted starting materials, specifically the precursor 3-hydroxy-4-methylbenzoic acid. How can I remove it?

Answer:

This is a common challenge arising from incomplete etherification. The structural similarity and shared carboxylic acid functionality of the product and the starting material make simple recrystallization difficult due to co-crystallization. An acid-base extraction strategy exploiting the difference in acidity is the most effective method.

Causality: While both your product and the impurity are carboxylic acids, their electronic environments differ slightly, which can be exploited. However, the most robust separation leverages the presence of other non-acidic impurities from the synthesis (e.g., unreacted 2-chloroacetamide). A multi-step purification is recommended.

Recommended Workflow:

-

Initial Acid-Base Extraction: This step removes any neutral or basic impurities. Aromatic carboxylic acids can be purified by converting them to their water-soluble sodium salts.[1]

-

Fractional Crystallization: This step separates the desired product from the structurally similar acidic impurity.

Protocol 1: Two-Step Purification for Removing Acidic Precursors

Step A: Acid-Base Extraction

-

Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The use of a mild base like bicarbonate is crucial to prevent the potential hydrolysis of the carbamoyl group.

-

The acidic components (your product and the hydroxy-acid impurity) will move to the aqueous layer as their sodium salts. Neutral or basic impurities will remain in the organic layer.

-

Separate the aqueous layer and wash it once more with fresh ethyl acetate to remove any lingering organic impurities.

-

Slowly acidify the aqueous layer with dilute hydrochloric acid (e.g., 1M HCl) while stirring in an ice bath until the pH is ~2-3.

-

The purified acid mixture will precipitate out. Collect the solid by vacuum filtration and wash with cold deionized water to remove inorganic salts.[1]

-

Dry the collected solid under vacuum.

Step B: Fractional Recrystallization

-

Select a solvent system where the desired product, 3-(Carbamoylmethoxy)-4-methylbenzoic acid, has a slightly different solubility profile than the 3-hydroxy-4-methylbenzoic acid impurity. An ethanol/water or acetone/water mixture is a good starting point.[2]

-

Dissolve the dried solid from Step A in the minimum amount of hot solvent (e.g., boiling ethanol).

-

Allow the solution to cool very slowly. The less soluble compound will crystallize first. Monitor the purity of the initial crystals by TLC or HPLC.

-

If the impurity crystallizes first, filter the hot solution to remove it and then allow the filtrate to cool to crystallize your product. Conversely, if the product crystallizes first, collect the crystals and check the mother liquor for the impurity.

-

This process may need to be repeated to achieve the desired purity level (>99%).

Q2: The product is discolored (yellow or brown). What is the cause and how can I obtain a white solid?

Answer:

Discoloration is typically caused by high-molecular-weight byproducts or trace impurities formed during synthesis, often from oxidation or side reactions at elevated temperatures. These impurities are often present in very small quantities but are highly colored.

Solution: The most effective method for removing colored impurities is treatment with activated charcoal.

Protocol 2: Decolorization with Activated Carbon

-

Place the impure, colored product into an Erlenmeyer flask.

-

Add a suitable recrystallization solvent (e.g., ethanol, acetone) and heat the mixture until the solid is completely dissolved.

-

Remove the flask from the heat source to prevent the solvent from boiling over when the charcoal is added.

-

Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal slowly, as it can cause the hot solution to boil vigorously.

-

Swirl the flask and gently reheat to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[2]

-

Perform a hot filtration using a fluted filter paper or a heated funnel to remove the activated carbon.[2] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

-

Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.

Q3: My compound "oils out" or fails to crystallize during recrystallization. What should I do?

Answer:

"Oiling out" occurs when a compound precipitates from a solution as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature that is above the melting point of the impure compound.[2] The presence of impurities can also depress the melting point and inhibit lattice formation.

Troubleshooting Steps:

-

Reheat and Add More Solvent: If the compound oils out, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to ensure the solution is no longer supersaturated at that temperature.[2]

-

Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage slow, controlled crystal growth. Rapid cooling favors precipitation and oil formation.

-

Induce Crystallization: If no crystals form upon cooling, try the following:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[3]

-

Seeding: If available, add a single, tiny crystal of the pure compound to the cooled, saturated solution. This seed crystal will act as a template for further crystallization.[3]

-

-

Optimize the Solvent System: If the problem persists, the solvent system may be inappropriate. Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" anti-solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]

Caption: Troubleshooting workflow for crystallization problems.

Q4: I'm observing a new, more polar impurity by HPLC after purification attempts, possibly from hydrolysis. How do I prevent this?

Answer:

The presence of a new, more polar impurity, especially after purification involving heat or strong pH changes, strongly suggests hydrolysis of the carbamoyl (amide) group. This would form the corresponding dicarboxylic acid: 3-(carboxymethoxy)-4-methylbenzoic acid. Amide hydrolysis can be catalyzed by both acid and base, particularly at elevated temperatures.[4]

Prevention and Mitigation:

-

Avoid Harsh Conditions: Do not use strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH, KOH) during purification, especially when heating. For acid-base extractions, use milder reagents like sodium bicarbonate and dilute acids.[5]

-

Minimize Time at High Temperature: When performing recrystallization, do not keep the solution at its boiling point for longer than necessary to dissolve the compound. Prolonged exposure to heat, even in neutral solvents, can cause degradation.

-

Purification: If hydrolysis has already occurred, separation is challenging due to the similar dicarboxylic acid structure.

-

Chromatography: For high-purity requirements, column chromatography over silica gel is the most effective method to separate the desired mono-acid from the di-acid impurity.[3] A gradient elution with a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid is a good starting point.

-

pH-Controlled Precipitation: There may be a slight difference in the pKa values of the two carboxylic acid groups in the di-acid impurity versus the single carboxylic acid in your product. A very carefully controlled precipitation by slowly adjusting the pH of a basic solution might achieve partial separation, but this is difficult to control and reproduce.

-

Caption: Logical workflow for purifying 3-(Carbamoylmethoxy)-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best analytical methods to assess the purity of 3-(Carbamoylmethoxy)-4-methylbenzoic acid?

A multi-faceted approach is required for comprehensive purity analysis.[6]

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or acetic acid) is a standard starting point. Purity is determined by the area percentage of the main peak.[6]

-

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the compound and identifying impurities if they are present at levels >1%. The absence of signals corresponding to starting materials or residual solvents is a strong indicator of purity.[6]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. When coupled with LC (LC-MS), it is a powerful tool for identifying the mass of unknown impurity peaks seen in the chromatogram.

-

Melting Point Analysis: A sharp melting point that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.[6]

FAQ 2: What is the ideal solvent system for recrystallizing this compound?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Finding the perfect solvent often requires experimentation.

| Solvent Class | Examples | Polarity | Boiling Point (°C) | Rationale |

| Alcohols | Ethanol, Methanol | Polar | 78, 65 | Good for dissolving polar compounds. Often used in a pair with water to fine-tune solubility.[2] |

| Ketones | Acetone | Polar | 56 | Strong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization. |

| Esters | Ethyl Acetate | Medium | 77 | Good general-purpose solvent for compounds of intermediate polarity. |

| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Variable | Variable | Excellent for optimizing solubility. The compound is dissolved in the organic solvent, and water is added as an anti-solvent.[3] |

FAQ 3: How can I improve my crystal size and morphology?

Large, well-formed crystals are generally purer as they exclude impurities from their crystal lattice more effectively.

-

Slow Cooling: This is the most critical factor. After dissolving your compound in hot solvent, allow it to cool to room temperature as slowly as possible, ideally by insulating the flask. Then, move it to a refrigerator.

-

Minimize Agitation: Do not disturb or agitate the solution while it is cooling.

-